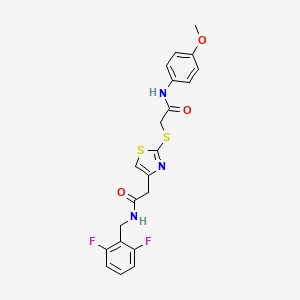
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19F2N3O3S2 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activity. This article explores its biological properties, including antifungal and anticancer activities, through various studies and data analyses.
Chemical Structure and Properties
The compound's molecular formula is C21H24F2N2O4S, with a molecular weight of 438.49 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. A related study involving thiazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. The compound 2e from this study exhibited a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal agent .
The antifungal mechanism is believed to involve the inhibition of ergosterol synthesis by targeting the enzyme CYP51, similar to azole drugs. For instance, compounds 2d and 2e showed ergosterol synthesis inhibition rates of 86.055% and 88.638% respectively after 24 hours . These findings suggest that this compound may also exhibit similar antifungal properties due to its structural similarities.
Anticancer Activity
Research into thiazole derivatives has also indicated potential anticancer effects. A study evaluated various thiazole compounds for their antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), with promising results . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies and Research Findings
-
Thiazole Derivatives : A series of novel thiazole derivatives were synthesized and tested for biological activity. The results indicated that modifications at the para position of phenyl groups significantly influenced their antifungal effectiveness .
Compound MIC (μg/mL) Target Organism 2d 1.50 Candida albicans 2e 1.23 Candida parapsilosis - Docking Studies : Molecular docking studies showed that certain thiazole compounds fit well into the active site of the CYP51 enzyme, suggesting that structural modifications could enhance binding affinity and biological activity .
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c1-29-15-7-5-13(6-8-15)25-20(28)12-31-21-26-14(11-30-21)9-19(27)24-10-16-17(22)3-2-4-18(16)23/h2-8,11H,9-10,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBYWXYLXTZSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














